molecular formula C13H11F3O3S B11633751 Methyl (2E)-2-(5,7-dimethyl-1,3-benzoxathiol-2-ylidene)-3,3,3-trifluoropropanoate

Methyl (2E)-2-(5,7-dimethyl-1,3-benzoxathiol-2-ylidene)-3,3,3-trifluoropropanoate

Cat. No.: B11633751
M. Wt: 304.29 g/mol
InChI Key: DHXLTOMAUJNWCT-FMIVXFBMSA-N
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Description

Methyl 2-[(2E)-5,7-dimethyl-2H-1,3-benzoxathiol-2-ylidene]-3,3,3-trifluoropropanoate is a synthetic organic compound characterized by its unique structure, which includes a benzoxathiol ring and a trifluoropropanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2E)-5,7-dimethyl-2H-1,3-benzoxathiol-2-ylidene]-3,3,3-trifluoropropanoate typically involves the condensation of a benzoxathiol derivative with a trifluoropropanoate precursor. The reaction conditions often require the use of a strong base, such as sodium hydride, and an aprotic solvent like dimethylformamide. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2E)-5,7-dimethyl-2H-1,3-benzoxathiol-2-ylidene]-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzoxathiol ring to a benzoxathiane.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoropropanoate group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce benzoxathiane derivatives.

Scientific Research Applications

Methyl 2-[(2E)-5,7-dimethyl-2H-1,3-benzoxathiol-2-ylidene]-3,3,3-trifluoropropanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-[(2E)-5,7-dimethyl-2H-1,3-benzoxathiol-2-ylidene]-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets. The benzoxathiol ring can interact with enzymes and proteins, potentially inhibiting their activity. The trifluoropropanoate group can enhance the compound’s stability and bioavailability, making it a promising candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2E)-5,7-dimethyl-2H-1,3-benzoxathiol-2-ylidene]-3,3,3-trifluoropropanoate
  • Methyl 2-[(2E)-5,7-dimethyl-2H-1,3-benzoxathiol-2-ylidene]-3,3,3-difluoropropanoate
  • Methyl 2-[(2E)-5,7-dimethyl-2H-1,3-benzoxathiol-2-ylidene]-3,3,3-tetrafluoropropanoate

Uniqueness

The uniqueness of methyl 2-[(2E)-5,7-dimethyl-2H-1,3-benzoxathiol-2-ylidene]-3,3,3-trifluoropropanoate lies in its trifluoropropanoate group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds with different fluorination patterns.

Properties

Molecular Formula

C13H11F3O3S

Molecular Weight

304.29 g/mol

IUPAC Name

methyl (2E)-2-(5,7-dimethyl-1,3-benzoxathiol-2-ylidene)-3,3,3-trifluoropropanoate

InChI

InChI=1S/C13H11F3O3S/c1-6-4-7(2)10-8(5-6)20-12(19-10)9(11(17)18-3)13(14,15)16/h4-5H,1-3H3/b12-9+

InChI Key

DHXLTOMAUJNWCT-FMIVXFBMSA-N

Isomeric SMILES

CC1=CC(=C2C(=C1)S/C(=C(\C(=O)OC)/C(F)(F)F)/O2)C

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=C(C(=O)OC)C(F)(F)F)O2)C

Origin of Product

United States

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